
N'-(2,4-dinitrophenyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,4-Dinitrophenyl)acetohydrazide is an organic compound with the molecular formula C₈H₈N₄O₅ It is characterized by the presence of a dinitrophenyl group attached to an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
N’-(2,4-Dinitrophenyl)acetohydrazide can be synthesized through a multi-step process involving the reaction of 2,4-dinitrophenylhydrazine with acetic anhydride. The general synthetic route is as follows:
Preparation of 2,4-Dinitrophenylhydrazine: This is typically synthesized by the nitration of phenylhydrazine with a mixture of concentrated nitric and sulfuric acids.
Reaction with Acetic Anhydride: The 2,4-dinitrophenylhydrazine is then reacted with acetic anhydride under controlled conditions to form N’-(2,4-dinitrophenyl)acetohydrazide.
The reaction conditions usually involve maintaining a specific temperature range and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-dinitrophenyl)acetohydrazide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize production costs. The process would also incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N’-(2,4-Dinitrophenyl)acetohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base.
Condensation: Aldehydes or ketones, typically under acidic or basic conditions.
Major Products
Reduction: Formation of N’-(2,4-diaminophenyl)acetohydrazide.
Substitution: Formation of substituted hydrazides depending on the nucleophile used.
Condensation: Formation of hydrazones.
科学的研究の応用
N’-(2,4-Dinitrophenyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of hydrazones and other derivatives.
Biology: The compound can be used in biochemical assays to detect the presence of aldehydes and ketones in biological samples.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N’-(2,4-dinitrophenyl)acetohydrazide exerts its effects depends on the specific application. In biochemical assays, for example, the compound reacts with aldehydes or ketones to form hydrazones, which can be detected spectroscopically. The molecular targets and pathways involved in its action are primarily related to its ability to form stable derivatives with various functional groups.
類似化合物との比較
N’-(2,4-Dinitrophenyl)acetohydrazide can be compared with other similar compounds such as:
2,4-Dinitrophenylhydrazine: While both compounds contain the dinitrophenyl group, 2,4-dinitrophenylhydrazine lacks the acetohydrazide moiety, making it less versatile in certain synthetic applications.
N’-(2,4-Dinitrophenyl)benzohydrazide: This compound has a benzoyl group instead of an acetyl group, which can influence its reactivity and the types of reactions it undergoes.
The uniqueness of N’-(2,4-dinitrophenyl)acetohydrazide lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.
特性
CAS番号 |
2719-07-5 |
|---|---|
分子式 |
C8H8N4O5 |
分子量 |
240.17 g/mol |
IUPAC名 |
N'-(2,4-dinitrophenyl)acetohydrazide |
InChI |
InChI=1S/C8H8N4O5/c1-5(13)9-10-7-3-2-6(11(14)15)4-8(7)12(16)17/h2-4,10H,1H3,(H,9,13) |
InChIキー |
NYZGFEVPHFYXKA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)
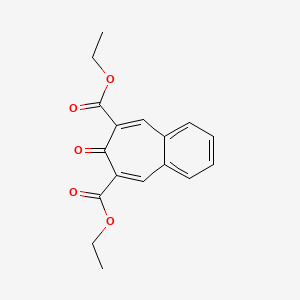
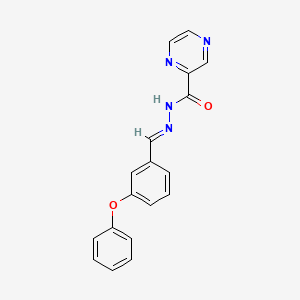
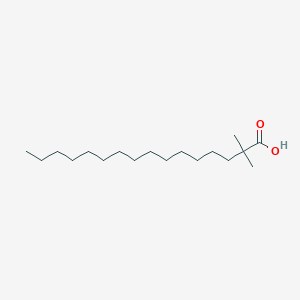
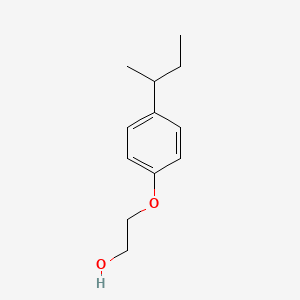

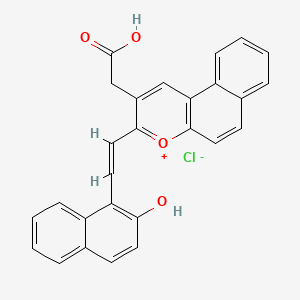

![9-Chloro-5-(4-ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000703.png)
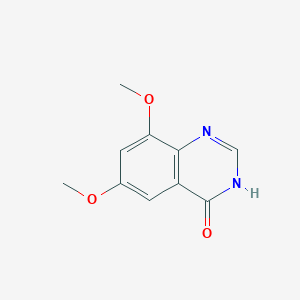
![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)


